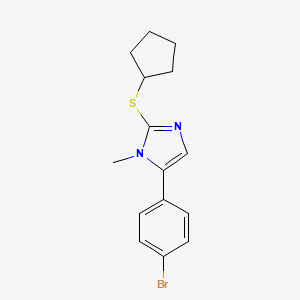

5-(4-bromophenyl)-2-(cyclopentylthio)-1-methyl-1H-imidazole

Description

5-(4-Bromophenyl)-2-(cyclopentylthio)-1-methyl-1H-imidazole is a substituted imidazole derivative characterized by a brominated aromatic ring, a cyclopentylthio moiety, and a methyl group. The imidazole core is substituted at position 1 with a methyl group, position 2 with a cyclopentylthio (-S-cyclopentyl) group, and position 5 with a 4-bromophenyl ring. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~3.5) due to the bromophenyl and cyclopentyl groups, and a molecular weight of 365.31 g/mol . The compound is synthesized via nucleophilic substitution or cyclization reactions involving brominated precursors, as inferred from related imidazole syntheses . Its crystallographic data, if available, would likely be refined using SHELX-based software, given the prevalence of these tools in small-molecule structural analysis .

Properties

IUPAC Name |

5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BrN2S/c1-18-14(11-6-8-12(16)9-7-11)10-17-15(18)19-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEJUYAIXLLOBAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SC2CCCC2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-(cyclopentylthio)-1-methyl-1H-imidazole typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

Attachment of the Cyclopentylthio Group: The cyclopentylthio group can be attached through a nucleophilic substitution reaction using cyclopentylthiol and a suitable leaving group.

Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-(cyclopentylthio)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Nucleophiles like amines, thiols, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives.

Coupling Reactions: Formation of biaryl or diaryl compounds.

Scientific Research Applications

5-(4-Bromophenyl)-2-(cyclopentylthio)-1-methyl-1H-imidazole has various scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

Biological Research: It is used as a tool compound to study biological pathways and mechanisms.

Chemical Biology: The compound is employed in chemical biology to probe protein-ligand interactions.

Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-(cyclopentylthio)-1-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the cyclopentylthio group can enhance lipophilicity and membrane permeability. The imidazole ring is known to interact with metal ions and can act as a ligand in coordination chemistry.

Comparison with Similar Compounds

Key Observations :

- Cyclopentylthio vs. Thiol : The cyclopentylthio group in the target compound enhances lipophilicity and metabolic stability compared to thiol analogues, which may oxidize readily .

- Position 1 Substitution: Methyl (target) vs.

Pharmacologically Active Bromophenyl-Imidazole Derivatives

Several structurally related compounds exhibit notable bioactivity:

- Antiviral Benzimidazoles: 2-((5-(benzo[d]thiazol-2-yl)-2-((phenylsulfonyl)methyl)pyrimidin-4-yl)amino)-1-(4-bromophenyl)ethan-1-one shows broad-spectrum antiviral activity, highlighting the importance of bromophenyl motifs in viral protease inhibition .

Comparison with Target Compound :

- The target’s imidazole core differentiates it from oxadiazoles and triazoles, which may alter binding affinity to enzymes like COX-2 or viral proteases.

- The cyclopentylthio group could confer unique pharmacokinetic profiles, such as prolonged half-life compared to morpholine-containing analogues .

Biological Activity

5-(4-bromophenyl)-2-(cyclopentylthio)-1-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in pharmacology. Imidazole derivatives are known for their diverse range of biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific imidazole derivative, synthesizing data from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a bromophenyl group, a cyclopentylthio moiety, and a methyl-imidazole core, which contribute to its biological properties.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

| This compound | B. subtilis | TBD |

The data on the specific zones of inhibition for this compound is currently under investigation but is expected to follow trends observed in similar imidazole derivatives, which have shown effective antibacterial activity against common pathogens.

Antifungal Activity

Imidazole compounds are also known for their antifungal properties. Studies have reported that derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The effectiveness of this compound against these fungi remains to be quantified but is hypothesized to be significant based on structural similarities to other active imidazoles.

Anticancer Activity

Imidazole derivatives have been explored for their anticancer potential. Research has demonstrated that certain imidazole compounds can induce apoptosis in cancer cells by modulating various signaling pathways. For example:

- Mechanism : Inhibition of the PI3K/Akt pathway.

- Cancer Types : Breast cancer, lung cancer.

The specific effects of this compound on cancer cell lines are currently being evaluated through in vitro studies.

Case Studies

Recent studies have focused on synthesizing and evaluating the pharmacological profiles of imidazole derivatives:

- Study A : Investigated the synthesis of related imidazoles with varying substitutions and assessed their antimicrobial activities against clinical isolates.

- Study B : Explored the cytotoxic effects of imidazolium salts on various cancer cell lines, noting significant reductions in cell viability.

These studies suggest that modifications in the imidazole structure can lead to enhanced biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.